molecular formula C19H23N3O2S B5061694 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide

Cat. No. B5061694
M. Wt: 357.5 g/mol
InChI Key: QFJMIADGGPPDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as DAPH-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH-3 is a thiol-reactive compound that can be used to modify proteins and peptides, making it a valuable tool in biochemical research.

Mechanism of Action

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide works by reacting with thiol groups on cysteine residues in proteins. This reaction leads to the formation of a covalent bond between N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide and the cysteine residue, resulting in the modification of the protein. The modification of the protein can affect its structure and function, allowing for the study of protein behavior in various biological processes.
Biochemical and Physiological Effects:
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In one study, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, potentially leading to improved cognitive function. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has several advantages as a tool for scientific research. It is a thiol-reactive compound that can selectively modify cysteine residues in proteins, allowing for the study of protein structure and function. Additionally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be used as a fluorescent label, allowing for the visualization of biological processes in real-time. However, one limitation of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in scientific research. One potential application is in the study of protein-protein interactions, where N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used to selectively modify cysteine residues in proteins involved in these interactions. Additionally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used in drug discovery as a tool for identifying potential drug targets and screening for potential drug candidates. Finally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used in the development of new fluorescent labels for biomolecules, allowing for the visualization of biological processes in real-time.

Synthesis Methods

The synthesis of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with N,N-dimethylthiocarbamoyl chloride to form the intermediate N,N-dimethylthiocarbamoyl-4-bromoaniline. This intermediate is then reacted with 4-(dimethylamino)phenylamine to form the final product, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide.

Scientific Research Applications

N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been used in various scientific research applications, including protein modification, drug discovery, and fluorescent labeling. In protein modification, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be used to selectively modify cysteine residues in proteins, allowing for the study of protein structure and function. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been used in drug discovery as a tool for identifying potential drug targets and screening for potential drug candidates. Additionally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be used as a fluorescent label for biomolecules, allowing for the visualization of biological processes in real-time.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-4-13-24-17-11-5-14(6-12-17)18(23)21-19(25)20-15-7-9-16(10-8-15)22(2)3/h5-12H,4,13H2,1-3H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJMIADGGPPDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-propoxybenzamide

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